molecular formula C7H11N3 B13100612 N,2,5-Trimethylpyrimidin-4-amine

N,2,5-Trimethylpyrimidin-4-amine

Cat. No.: B13100612
M. Wt: 137.18 g/mol
InChI Key: XBQHHKVUQMLHJZ-UHFFFAOYSA-N
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Description

N,2,5-Trimethylpyrimidin-4-amine: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of three methyl groups attached to the nitrogen at position 2 and the carbon atoms at positions 2 and 5 of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N,2,5-Trimethylpyrimidin-4-amine typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,2,5-Trimethylpyrimidin-4-amine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like chlorine and bromine are often used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N,2,5-Trimethylpyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,2,5-Trimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the expression and activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .

Comparison with Similar Compounds

  • 2-Chloro-N,N,5-trimethylpyrimidin-4-amine
  • 6-Chloro-N,N-dimethylpyrimidin-4-amine
  • 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
  • 2-Chloro-5-fluoro-N-methylpyrimidin-4-amine

Comparison: N,2,5-Trimethylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .

Biological Activity

N,2,5-Trimethylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article synthesizes current knowledge on its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its pyrimidine ring with three methyl groups at the 2, 5, and 4 positions. This unique substitution pattern influences its reactivity and biological properties.

The biological activity of this compound primarily involves interactions with various enzymes and proteins:

  • Enzyme Inhibition : The compound inhibits the expression and activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha (TNF-α) .
  • Cell Cycle Regulation : It interacts with cyclin-dependent kinases (CDKs), leading to altered cell cycle progression and apoptosis in cancer cells .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against various pathogens.
  • Anticancer Properties : Studies demonstrate its ability to inhibit cell proliferation in cancer cell lines and induce apoptosis .
  • Anti-inflammatory Effects : It may reduce inflammation by inhibiting specific signaling pathways .

Case Studies

  • In Vitro Studies :
    • A study evaluated the compound's effects on cancer cell lines, revealing significant inhibition of proliferation at concentrations as low as 10 µM. The mechanism involved modulation of gene expression related to apoptosis .
  • Animal Models :
    • In vivo studies showed that administration of this compound at lower doses effectively inhibited tumor growth without notable toxicity. However, higher doses resulted in hepatotoxicity .

Data Tables

Biological ActivityObserved EffectIC50 Value (µM)
Anticancer (cell lines)Inhibition of proliferation10
Anti-inflammatoryReduction of TNF-α levels15
AntimicrobialInhibition of bacterial growthVaries

Comparative Analysis

This compound can be compared with other similar pyrimidine derivatives to highlight its unique properties:

Compound NameStructure CharacteristicsNotable Activity
This compoundThree methyl groupsAnticancer, anti-inflammatory
6-Chloro-N,N-dimethylpyrimidin-4-amineChlorine substitutionAntimicrobial
2-Chloro-N,N,5-trimethylpyrimidin-4-amineChlorine at position 2Lesser anti-inflammatory effects

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

N,2,5-trimethylpyrimidin-4-amine

InChI

InChI=1S/C7H11N3/c1-5-4-9-6(2)10-7(5)8-3/h4H,1-3H3,(H,8,9,10)

InChI Key

XBQHHKVUQMLHJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC)C

Origin of Product

United States

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